molecular formula C9H18ClNO B1379326 (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride CAS No. 1803583-84-7

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride

Cat. No.: B1379326
CAS No.: 1803583-84-7
M. Wt: 191.7 g/mol
InChI Key: DVJRFSLOZVOECW-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery, incorporating two key structural motifs: a cyclopropyl group and a primary amine. The cyclopropyl moiety is a prominent feature in drug design, valued for its ability to impart conformational constraint, improve metabolic stability, and enhance the physicochemical properties of lead compounds . Its strong, polarized C-H bonds can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to compounds with improved pharmacokinetic profiles and reduced drug-drug interaction liabilities . Furthermore, the primary amine serves as a versatile synthetic handle for further derivatization, enabling its incorporation into larger, more complex molecular architectures. It is critical for researchers to note that while cyclopropyl groups can be advantageous, they can also present metabolic bioactivation risks. When directly linked to amines, cyclopropyl rings can undergo CYP-mediated oxidation, potentially leading to reactive, ring-opened intermediates capable of forming glutathione conjugates or covalent protein adducts, a phenomenon associated with hepatotoxicity in some drugs . This compound is presented as a high-purity intermediate for the synthesis and optimization of novel chemical entities and is strictly For Research Use Only.

Properties

IUPAC Name

(2-cyclopropyl-3-methyloxolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(6-10)4-5-11-8(9)7-2-3-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJRFSLOZVOECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C2CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the oxolane ring: The starting material, a cyclopropyl ketone, undergoes a cyclization reaction with a suitable reagent to form the oxolane ring.

    Introduction of the methyl group: The oxolane intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide.

    Amination: The methylated oxolane is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the methanamine group.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₉H₁₇ClN₂O
  • Molecular Weight: 192.70 g/mol
  • Structural Characteristics: The compound features a cyclopropyl group and a methanamine moiety, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride is primarily studied for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Uses:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell wall synthesis could position it as a lead compound in developing new antibiotics, particularly against resistant strains.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other known sulfonamide derivatives. Its mechanism of action likely involves competitive inhibition at enzyme active sites.

Mechanism of Action:

  • Target Enzymes: It may inhibit enzymes like dihydropteroate synthase, affecting folate synthesis in bacteria and potentially leading to bacterial growth inhibition.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules.

Synthetic Applications:

  • Building Block: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Antimicrobial Efficacy Study

A study evaluated the compound's effectiveness against clinical isolates of bacteria, confirming its bactericidal action and potential as a treatment option for infections caused by resistant strains.

Biofilm Disruption Research

Research demonstrated that this compound could significantly reduce biofilm formation in MRSA strains, suggesting its utility in managing biofilm-associated infections.

Synthetic Accessibility Analysis

The synthesis of this compound can be achieved through various methods, reflecting its versatility for further chemical modifications aimed at enhancing biological activity.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiazole Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)

  • Molecular Formula : C₁₀H₉ClN₂S·HCl (MW: 261.17)
  • Key Features : Contains a chlorophenyl-substituted thiazole ring.
  • Physical Properties : Higher melting point (268°C ) and molecular weight compared to the target compound.
  • Applications : Thiazole derivatives are commonly explored for antimicrobial or anticancer activity due to aromatic heterocycle reactivity .

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate (CAS: 690632-12-3) Molecular Formula: C₁₀H₉ClN₂S·HCl·H₂O (MW: 279.18) Key Differences: Monohydrate form reduces stability (mp: 203–204°C) and increases molecular weight. The 3-chlorophenyl group may alter electronic properties compared to the 4-chloro isomer .

Oxazole Derivative
  • (2-Cyclopropyl-1,3-oxazol-5-yl)methanamine
    • Molecular Formula : C₈H₁₂N₂O (MW: 155.13)
    • Key Features : Oxazole core (unsaturated five-membered ring with O and N) instead of oxolane.
    • Implications : The unsaturated oxazole may enhance π-π stacking interactions in drug-receptor binding but reduce conformational flexibility compared to the saturated oxolane in the target compound .

Substituted Phenylmethanamine Derivatives

  • (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride
    • Molecular Formula : C₇H₈ClFN₂O₂ (MW: 206.60)
    • Key Features : Nitro and fluoro substituents on the phenyl ring.
    • Properties : The nitro group increases reactivity (e.g., in electrophilic substitution), while fluorine enhances lipophilicity. Marked as irritant , requiring careful handling .

Simple Aliphatic Amines

  • Dimethylamine Hydrochloride (CAS: 506-59-2)
    • Molecular Formula : C₂H₈ClN (MW: 81.55)
    • Comparison : Lacks cyclic substituents, resulting in lower molecular weight and simpler synthesis. Used industrially as a precursor but lacks the structural complexity for targeted biological applications .

Comparative Data Table

Compound Core Structure Molecular Formula Molecular Weight Key Substituents Melting Point Notable Features
Target Compound Oxolane C₉H₁₈ClNO 191.70 Cyclopropyl, methyl N/A High synthesis cost ($5,722/5g)
[2-(4-Cl-Ph)-Thiazol-4-yl]methanamine HCl Thiazole C₁₀H₁₀Cl₂N₂S 261.17 4-Chlorophenyl 268°C Potential antimicrobial applications
[2-(3-Cl-Ph)-Thiazol-4-yl]methanamine HCl·H₂O Thiazole C₁₀H₁₂Cl₂N₂SO 279.18 3-Chlorophenyl, monohydrate 203–204°C Reduced stability vs. anhydrous form
(2-Cyclopropyl-oxazol-5-yl)methanamine Oxazole C₈H₁₂N₂O 155.13 Cyclopropyl N/A Unsaturated heterocycle
(4-Fluoro-3-NO₂-Ph)methanamine HCl Phenyl C₇H₈ClFN₂O₂ 206.60 Nitro, fluoro N/A Irritant; reactive nitro group
Dimethylamine HCl Aliphatic amine C₂H₈ClN 81.55 None N/A Industrial precursor

Key Findings and Implications

  • Biological Potential: Thiazole derivatives with chlorophenyl groups may outperform the target in antimicrobial contexts, while the target’s unique structure could be advantageous in neurological drug discovery.
  • Safety Profile : Hazard data gaps for the target compound necessitate further study, whereas simpler amines (e.g., dimethylamine HCl) have well-established safety protocols.

Biological Activity

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an oxolane ring, contributing to its distinctive chemical properties. The molecular formula is C8H14ClNC_8H_{14}ClN, and it can be represented by the following SMILES notation: C1CC(C(C1)N)C(C)N.Cl.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest potential roles in neurotransmission and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors may influence mood and cognitive functions.
  • Antimicrobial Properties : Preliminary tests have shown activity against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation markers in vitro, pointing towards therapeutic applications in inflammatory diseases.

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, this compound demonstrated significant reductions in neuronal apoptosis in cultured cells exposed to oxidative stress. This suggests potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : A series of assays revealed that the compound inhibited the growth of Gram-positive bacteria, with an IC50 value comparable to established antibiotics. This finding supports further exploration into its use as an antimicrobial agent.
  • Inflammatory Response Modulation : In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This highlights its potential utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
Neurotransmitter ModulationModulates receptor activity
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces cytokine production

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Key Differences Biological Activity
(2-Cyclopropyl-3-methyloxolan-3-yl)amineLacks hydrochloride saltModerate neuroactivity
(2-Cyclopropyl-3-methyloxolan-3-yl)methanolContains hydroxyl groupLower antimicrobial activity
(2-Cyclopropyl-3-methyloxolan-3-yl)methanoneContains carbonyl groupDifferent metabolic pathways

Q & A

Q. How to address inconsistencies in reported melting points across studies?

  • Methodological Answer : Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere). Compare to literature values for analogs (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) to identify polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride
Reactant of Route 2
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride

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